2,3-Dibromo-4-methylpyridine
Overview
Description
2,3-Dibromo-4-methylpyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms at the 2nd and 3rd positions and a methyl group at the 4th position of the pyridine ring
Mechanism of Action
Target of Action
It is known that brominated pyridines, such as 2,3-dibromo-4-methylpyridine, are often used in the synthesis of various pharmaceutical compounds . These compounds can interact with a wide range of biological targets, depending on their final structure and functional groups .
Mode of Action
Brominated pyridines are often used as intermediates in the synthesis of more complex molecules, where they can participate in various chemical reactions . The bromine atoms in this compound can be replaced by other groups in nucleophilic substitution reactions, allowing for the creation of a wide variety of compounds .
Biochemical Pathways
The compounds synthesized from this compound can affect various biochemical pathways depending on their structure and functional groups .
Pharmacokinetics
It is known that the compound has a high lipophilicity, which could potentially influence its absorption and distribution within the body .
Result of Action
The compounds synthesized from this compound can have a wide range of effects, depending on their structure and functional groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH. Furthermore, the compound’s action and efficacy could be influenced by the presence of other substances in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-methylpyridine typically involves the bromination of 4-methylpyridine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide, which facilitates the electrophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to optimize yield and efficiency. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding 4-methylpyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Coupling reactions produce biaryl compounds.
- Reduction reactions result in debrominated pyridine derivatives.
Scientific Research Applications
2,3-Dibromo-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Bromo-4-methylpyridine
- 3-Bromo-4-methylpyridine
- 2,5-Dibromo-3-methylpyridine
Comparison: 2,3-Dibromo-4-methylpyridine is unique due to the presence of two bromine atoms at specific positions, which imparts distinct reactivity and properties compared to its mono-brominated counterparts. The dibromo substitution pattern enhances its utility in cross-coupling reactions and other synthetic transformations, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
2,3-dibromo-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLBQXITXFNXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624534 | |
Record name | 2,3-Dibromo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871483-22-6 | |
Record name | 2,3-Dibromo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.